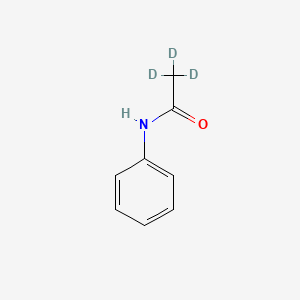
Acet-D3-anilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acet-D3-anilide is a deuterated analog of acetanilide, a compound known for its analgesic and antipyretic properties. The deuterium substitution in this compound makes it a valuable compound for various scientific research applications, particularly in the fields of chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Acet-D3-anilide can be synthesized by the acetylation of aniline using deuterated acetic anhydride. The reaction involves mixing aniline with deuterated acetic anhydride in the presence of a catalyst such as zinc dust. The mixture is then refluxed under anhydrous conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization and other separation techniques .
Análisis De Reacciones Químicas
Types of Reactions
Acet-D3-anilide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Acet-D3-anilide is used in various scientific research applications, including:
Chemistry: As a stable isotope-labeled compound, it is used in mechanistic studies and reaction kinetics.
Biology: It serves as a tracer in metabolic studies due to its deuterium content.
Medicine: Research on its pharmacokinetics and metabolism helps in understanding drug interactions and metabolic pathways.
Industry: It is used in the synthesis of other deuterated compounds and as a standard in analytical chemistry .
Mecanismo De Acción
The mechanism of action of Acet-D3-anilide involves its interaction with various molecular targets. The deuterium atoms in the compound can influence the rate of metabolic reactions, making it useful in studying enzyme kinetics and metabolic pathways. The compound can inhibit certain enzymes, thereby affecting biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
Acetanilide: The non-deuterated analog, known for its analgesic properties but with higher toxicity.
Acetaminophen: A widely used analgesic and antipyretic, structurally similar but with different pharmacological properties.
Phenacetin: Another analgesic compound, less commonly used due to its potential carcinogenicity
Uniqueness
Acet-D3-anilide is unique due to its deuterium content, which provides stability and allows for detailed mechanistic studies. Its use in research helps in understanding the effects of isotopic substitution on chemical and biological processes .
Propiedades
Fórmula molecular |
C8H9NO |
|---|---|
Peso molecular |
138.18 g/mol |
Nombre IUPAC |
2,2,2-trideuterio-N-phenylacetamide |
InChI |
InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i1D3 |
Clave InChI |
FZERHIULMFGESH-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)NC1=CC=CC=C1 |
SMILES canónico |
CC(=O)NC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


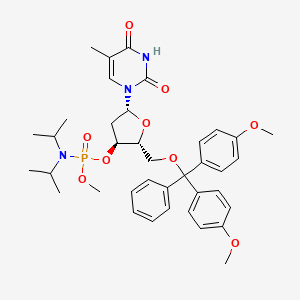
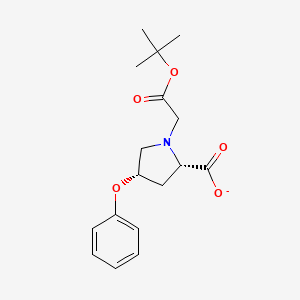
![6-chloro-4,10-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaene](/img/structure/B13790186.png)
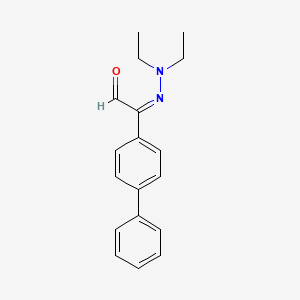
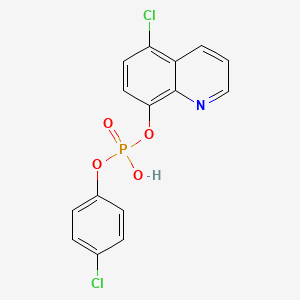
![N-[2-(3-ethynylphenyl)ethyl]acetamide](/img/structure/B13790211.png)
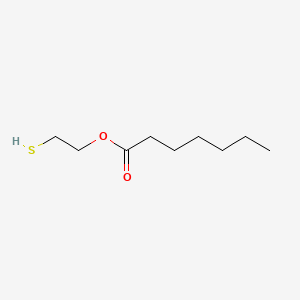
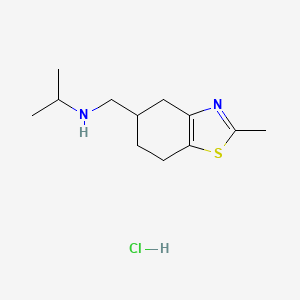
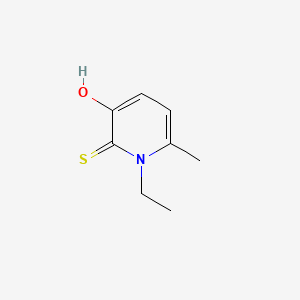
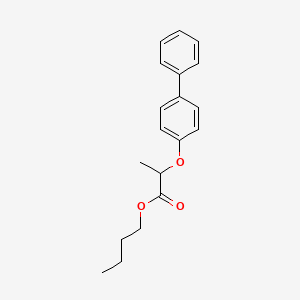
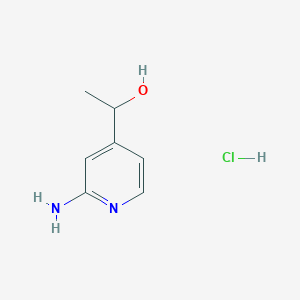
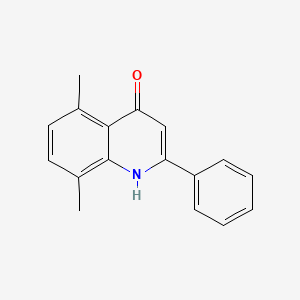
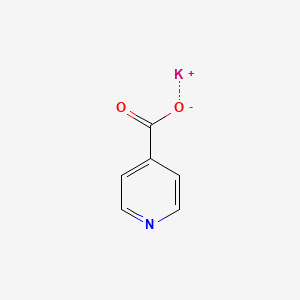
![(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine](/img/structure/B13790246.png)
